An In-depth Technical Guide to Isooctyl 2-Ethylhexanoate: Structure, Properties, and Applications
An In-depth Technical Guide to Isooctyl 2-Ethylhexanoate: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of isooctyl 2-ethylhexanoate, a versatile ester extensively utilized in the cosmetics and personal care industries. We will delve into its chemical structure, explore its key physical and chemical properties, detail its synthesis, and examine its applications, with a particular focus on the scientific principles that underpin its functionality. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important compound.
Introduction: Understanding the Significance of Isooctyl 2-Ethylhexanoate
Isooctyl 2-ethylhexanoate is a branched-chain monoester that has carved a significant niche as an emollient and skin conditioning agent.[1][2][3] Its popularity in cosmetic formulations stems from its unique sensory profile, characterized by a non-greasy, light, and silky feel on the skin.[4][5][6] This is in stark contrast to many traditional oils and esters that can impart a heavy or oily residue. The strategic design of its molecular structure, featuring branching in both the alcohol and acid moieties, is key to its desirable properties, influencing its viscosity, spreadability, and interaction with the skin.[7][8] This guide will dissect these structure-property relationships to provide a clear understanding of why isooctyl 2-ethylhexanoate is a favored ingredient in a wide array of skincare, haircare, and color cosmetic products.[4][9]
Chemical Structure and Nomenclature
The chemical identity of isooctyl 2-ethylhexanoate is sometimes a source of confusion due to the term "isooctyl." In the context of this ester, "isooctyl" predominantly refers to the 2-ethylhexyl group.[10] Therefore, the compound is systematically named 2-ethylhexyl 2-ethylhexanoate .[11][12]
It is the ester formed from the reaction of 2-ethylhexanoic acid and 2-ethylhexanol.[13] Both precursors are eight-carbon branched molecules, contributing to the overall bulky and non-linear structure of the final ester.
-
IUPAC Name: 2-ethylhexyl 2-ethylhexanoate
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CAS Number: 7425-14-1[11]
-
Molecular Formula: C16H32O2[14]
-
Molecular Weight: 256.42 g/mol [15]
The presence of chiral centers in both the 2-ethylhexyl alcohol and 2-ethylhexanoic acid components means that isooctyl 2-ethylhexanoate exists as a mixture of stereoisomers.
Caption: Chemical structure of 2-ethylhexyl 2-ethylhexanoate.
Physical and Chemical Properties
The physical properties of isooctyl 2-ethylhexanoate are a direct consequence of its branched molecular structure. The branching disrupts regular packing of the molecules, leading to a lower melting point and viscosity compared to its linear isomers. This is a critical factor in its desirable sensory profile in cosmetic formulations.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, clear liquid | [12] |
| Odor | Characteristic | [4] |
| Boiling Point | 287 °C (at 760 mmHg) | [11][16] |
| Density | 0.8571 g/cm³ at 23 °C | [11] |
| Viscosity | Low to medium | |
| Solubility | Insoluble in water; soluble in most organic solvents and cosmetic oils | [10] |
| Flash Point | 137 °C | [12] |
| Refractive Index | ~1.435 at 20 °C | [16] |
Table 1: Physical and Chemical Properties of Isooctyl 2-Ethylhexanoate
Synthesis of Isooctyl 2-Ethylhexanoate
The primary industrial method for synthesizing isooctyl 2-ethylhexanoate is through Fischer esterification.[13] This is an acid-catalyzed equilibrium reaction between a carboxylic acid (2-ethylhexanoic acid) and an alcohol (2-ethylhexanol).[17][18]
Reaction Scheme:
CH3(CH2)3CH(C2H5)COOH + CH3(CH2)3CH(C2H5)CH2OH ⇌ CH3(CH2)3CH(C2H5)COOCH2CH(C2H5)(CH2)3CH3 + H2O
2-Ethylhexanoic Acid + 2-Ethylhexanol ⇌ 2-Ethylhexyl 2-Ethylhexanoate + Water
To drive the equilibrium towards the formation of the ester, the reaction is typically carried out with an excess of one of the reactants (usually the alcohol) or by the continuous removal of water as it is formed.[19] The removal of water is often achieved through azeotropic distillation using a Dean-Stark apparatus.
Caption: General workflow for the synthesis of isooctyl 2-ethylhexanoate.
Experimental Protocol: Fischer Esterification
The following is a representative laboratory-scale procedure for the synthesis of isooctyl 2-ethylhexanoate.
Materials:
-
2-Ethylhexanoic acid
-
2-Ethylhexanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Reaction flask equipped with a magnetic stirrer, heating mantle, and Dean-Stark apparatus with a reflux condenser
Procedure:
-
To the reaction flask, add 2-ethylhexanoic acid, a molar excess of 2-ethylhexanol (e.g., 1.2 equivalents), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the toluene and excess 2-ethylhexanol by distillation under reduced pressure to obtain the crude isooctyl 2-ethylhexanoate.
-
Further purification can be achieved by vacuum distillation of the crude product.[20]
Applications and Structure-Property Relationships
The primary application of isooctyl 2-ethylhexanoate is in the cosmetic and personal care industry, where it functions as an emollient, skin conditioning agent, and solvent.[1][2][3] Its effectiveness in these roles is directly linked to its unique molecular structure.
Emolliency and Skin Feel
Emollients are substances that soften and soothe the skin.[21] Isooctyl 2-ethylhexanoate achieves this by forming a thin, non-occlusive film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), thereby increasing the skin's moisture content and improving its flexibility and smoothness.[6]
The branched nature of both the alkyl and acyl chains of isooctyl 2-ethylhexanoate is crucial for its desirable sensory properties.[4] Unlike linear esters, which can pack closely together leading to a waxy or greasy feel, the branched structure of isooctyl 2-ethylhexanoate creates more distance between molecules. This results in:
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Low Viscosity: The reduced intermolecular forces lead to a lower viscosity, which translates to a light, non-greasy feel on the skin.[8]
-
Good Spreadability: The low viscosity and surface tension allow the ester to spread easily and evenly across the skin, contributing to a smooth application of the final product.[8][21]
Solvent Properties
Isooctyl 2-ethylhexanoate is an effective solvent for many lipophilic cosmetic ingredients, including active ingredients, UV filters, and pigments.[3][7] Its ability to dissolve these components contributes to the stability and homogeneity of cosmetic formulations.
Caption: Relationship between structure, properties, and applications.
Safety and Toxicology
The safety of alkyl ethylhexanoates, including isooctyl 2-ethylhexanoate, has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel. The panel concluded that these ingredients are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating.[1][13]
It is important to note that 2-ethylhexanoic acid, a potential hydrolysis product of isooctyl 2-ethylhexanoate, has been identified as a reproductive and developmental toxicant in some animal studies at high doses.[22] However, the CIR panel considered the low potential for dermal absorption and subsequent hydrolysis to be within safe limits for cosmetic use. As with any cosmetic ingredient, formulation at appropriate concentrations and consideration of the final product's potential for irritation are crucial.
Conclusion
Isooctyl 2-ethylhexanoate, or more accurately 2-ethylhexyl 2-ethylhexanoate, is a valuable and widely used ingredient in the cosmetics and personal care industries. Its unique branched molecular structure imparts desirable physical properties, including low viscosity and good spreadability, which translate to a light, non-greasy, and silky skin feel. Synthesized through Fischer esterification, this emollient also serves as an effective solvent for various cosmetic ingredients. While the safety of its hydrolysis product, 2-ethylhexanoic acid, has been a subject of review, isooctyl 2-ethylhexanoate is considered safe for its intended use in cosmetics when formulated appropriately. A thorough understanding of its chemical and physical properties allows for the formulation of high-performing and sensorially pleasing personal care products.
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